
(3,3-二甲氧基环丁基)甲醇
描述
Synthesis Analysis
The synthesis of compounds related to "(3,3-Dimethoxycyclobutyl)methanol" often involves the reaction of cyclobutene derivatives with methanol under specific conditions to form various methoxy-containing cyclobutyl compounds. For instance, the thermal reaction of phenylcyclobutadienoquinone with methanol results in compounds with dimethoxy substitutions, demonstrating a method for introducing methoxy groups into the cyclobutyl ring (Mallory & Roberts, 1961)1.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including those similar to "(3,3-Dimethoxycyclobutyl)methanol", has been examined through methods such as X-ray crystallography. These studies reveal that the cyclobutane ring can adopt a slightly distorted square-planar arrangement, indicating the influence of substituents on the ring's planarity and overall molecular geometry (Shabir et al., 2020)2.
Chemical Reactions and Properties
Reactivity studies of related cyclobutyl methanol compounds show that they can undergo various chemical reactions, including photocycloaddition, leading to the formation of cyclobutane rings, which are crucial intermediates in the synthesis of potential drugs and synthetic intermediates (O'Hara et al., 2019)3. The selective oxidation of methanol to produce dimethoxymethane over specific catalysts highlights the importance of surface acidity in controlling the product distribution and enhancing condensation reactions (Fu & Shen, 2007)4.
Physical Properties Analysis
The physical properties of cyclobutyl derivatives are significantly influenced by their molecular structure. For example, the planarity of the cyclobutane ring and the presence of methoxy groups affect the compound's boiling point, melting point, and solubility in organic solvents. However, specific data on "(3,3-Dimethoxycyclobutyl)methanol" require further research.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of "(3,3-Dimethoxycyclobutyl)methanol" and its derivatives, are determined by the cyclobutane core's strain and the electron-donating effects of the methoxy groups. These factors influence the compound's participation in cycloaddition reactions, its susceptibility to photolysis, and its behavior in oxidation-reduction reactions.
科学研究应用
催化和合成: 三氯化钌 (RuCl3) 已被确认为使用分子氧作为唯一氧化剂,从甲醇合成二甲氧基甲烷的有效催化剂。该过程突出了甲醇作为化学合成中原料的潜力,以及 RuCl3 等催化剂在促进这些反应中的作用 (李美兰等,2015)。
光解研究: 研究了各种环丁酮衍生物在甲醇中的光解,揭示了二甲基环丁二羧酸等化合物的形成。这项研究阐明了这些化合物在特定条件下的反应机制 (F. Toda 等人,1973)。
化学工业应用: 由甲醇和甲醛反应产生的二甲氧基甲烷 (DMM) 在油漆、香水、药剂和燃料添加剂等行业中得到应用。该综述重点介绍了影响甲醇生产 DMM 的各种催化剂和参数,强调了使用生物甲醇(源自生物质气化)的可持续性 (Kaew-arpha Thavornprasert 等人,2016)。
烯烃的电化学官能化: 对不同烯烃在甲醇中电解的研究提供了对在各种条件下形成的产品的见解,增强了我们对有机化学中电化学反应的理解 (R. Brettle & J. Sutton, 1975)。
甲醇在溶剂动力学中: 使用小角中子散射研究了甲醇对脂质动力学的影响。甲醇是一种常见的跨膜蛋白/肽增溶剂,对脂质转移和翻转动力学表现出显着影响,突出了其在生物和合成膜研究中的影响 (Michael H. L. Nguyen 等人,2019)。
甲醇在化学合成中: 各种研究探索了甲醇作为化学合成中氢源和 C1 合成的用途,包括使用 RuCl3 催化剂选择性 N-甲基化胺和硝基芳烃的转移氢化。这项研究证明了甲醇在有机合成中的多功能性 (Naina Sarki 等人,2021)。
安全和危害
The safety information for “(3,3-Dimethoxycyclobutyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle the compound safely.
属性
IUPAC Name |
(3,3-dimethoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLOPBUFOFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440629 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethoxycyclobutyl)methanol | |
CAS RN |
175021-11-1 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
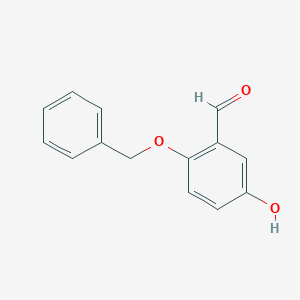

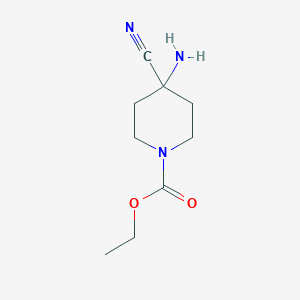
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
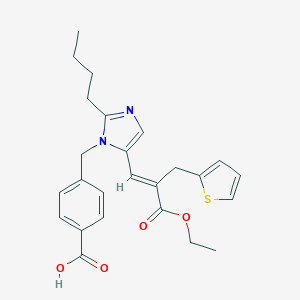


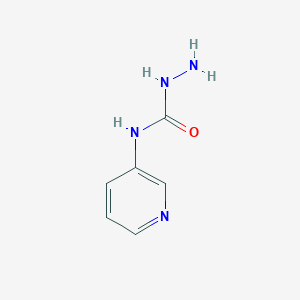
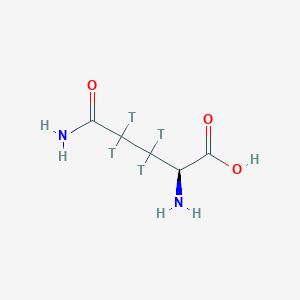


![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)